molecular formula C26H18ClN3O5 B11098947 2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid

2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid

Cat. No.: B11098947
M. Wt: 487.9 g/mol
InChI Key: HSGJRDZJJZSJIU-CCVNUDIWSA-N
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Description

2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID typically involves multi-step organic synthesis. The process may include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the hydroxy and methoxy groups, and finally the coupling with the benzoic acid derivative. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine.

Scientific Research Applications

2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID include other imidazo[1,2-a]pyridine derivatives and benzoic acid derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.

Properties

Molecular Formula

C26H18ClN3O5

Molecular Weight

487.9 g/mol

IUPAC Name

2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C26H18ClN3O5/c1-34-22-13-16(6-9-20(22)31)24-25(30-11-3-2-4-23(30)29-24)28-14-17-7-10-21(35-17)15-5-8-19(27)18(12-15)26(32)33/h2-14,31H,1H3,(H,32,33)/b28-14+

InChI Key

HSGJRDZJJZSJIU-CCVNUDIWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)O

Origin of Product

United States

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